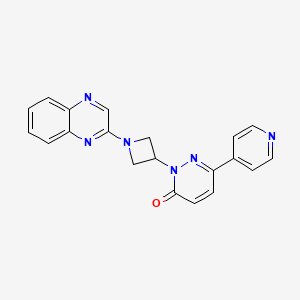

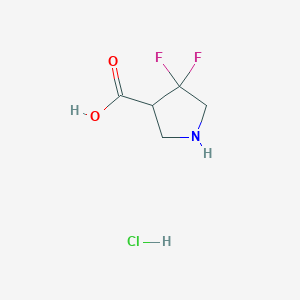

![molecular formula C10H11BrN2O B2538218 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile CAS No. 1550057-91-4](/img/structure/B2538218.png)

5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile is a chemical entity that has been the subject of various synthetic and analytical studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar brominated and methoxy-functionalized aromatic compounds.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and transformations of brominated precursors. For instance, the synthesis of 2-aminopentanedinitriles from 2-(bromomethyl)aziridines involves treatment with potassium cyanide, leading to ring opening and subsequent transformations into other nitrogen-containing heterocycles . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of brominated pyridine derivatives and nucleophilic substitution reactions to introduce methoxy and amino groups . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated and methoxy-functionalized aromatic compounds can be elucidated using spectroscopic techniques and computational methods. For example, the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole provides insights into the crystal and molecular structure using X-ray diffraction and various spectroscopic methods, complemented by density functional theory (DFT) computations . These techniques could be applied to determine the molecular structure of this compound and to understand the nature of its intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is often explored through their ability to undergo nucleophilic substitution reactions. The reaction of 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles to yield various substituted derivatives is an example of such reactivity . Additionally, the transformation of bromoethyl-containing heterocycles into different nitrogen-containing rings demonstrates the versatility of brominated intermediates in chemical synthesis . These studies suggest that this compound could also participate in nucleophilic substitution reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and methoxy-functionalized compounds are influenced by their molecular structure and the nature of their substituents. For instance, the formation of hydrogen bonds and other intermolecular interactions can affect the compound's stability and solubility, as observed in the study of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone . The synthesis and characterization of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol also provide insights into the regioselective demethylation of aryl methyl ethers, which could be relevant for modifying the methoxy groups in this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

Practical Synthesis of Related Compounds : A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with similar bromination chemistry. The study highlights challenges in synthesis and proposes a practical method, emphasizing the relevance of such compounds in manufacturing materials like flurbiprofen. This indicates the significance of brominated compounds in industrial applications and pharmaceuticals, which may extend to the synthesis and application of 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile (Qiu, Gu, Zhang, & Xu, 2009).

Pharmacological Properties of Similar Compounds : Although focusing on metoclopramide, a study by Pinder et al. (2012) discusses the pharmacological properties of a compound with a methoxy and amino group, similar to this compound. The review details the diagnostic and therapeutic uses of such compounds, hinting at the potential pharmacological relevance of structurally similar compounds (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Potential in Polymer and Functional Material Production : Chernyshev et al. (2017) discuss the conversion of plant biomass into furan derivatives and the potential use of these compounds in producing a wide range of materials, including polymers, fuels, and chemicals. This indicates the importance of structural moieties similar to those in this compound in the development of new materials and the chemical industry at large (Chernyshev, Kravchenko, & Ananikov, 2017).

Antimicrobial Applications of Structural Analogues : Hiremathad et al. (2015) provide an overview of benzofuran and its derivatives, discussing their wide range of biological and pharmacological applications, particularly in antimicrobial therapy. Given the structural similarity, insights from this study might be extrapolated to the antimicrobial potential of this compound (Hiremathad et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-(2-methoxyethylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12/h2-3,6,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQFJGQCJEXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

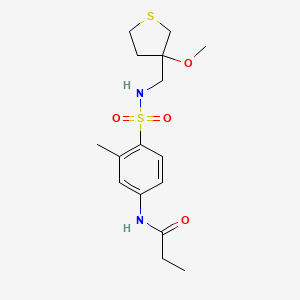

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)

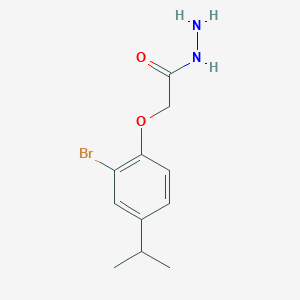

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

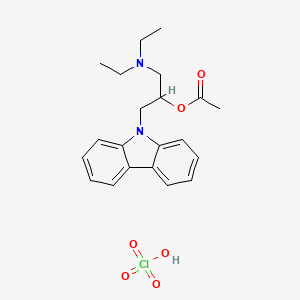

![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)

![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)